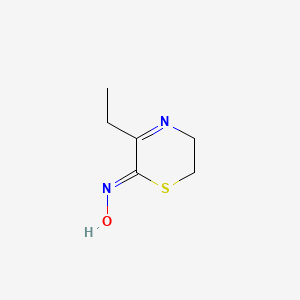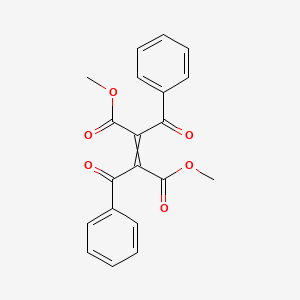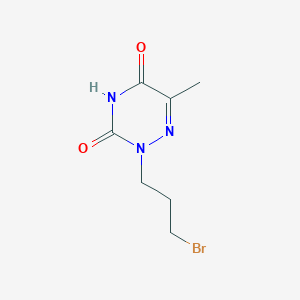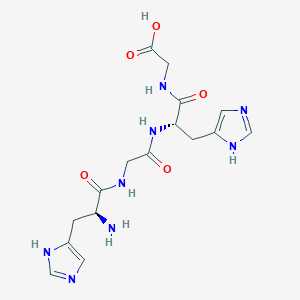
Manganese--zirconium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–zirconium (3/1) is a compound that combines manganese and zirconium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and industrial processes. The combination of manganese and zirconium results in a material that exhibits enhanced stability, catalytic activity, and mechanical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of manganese–zirconium (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of manganese and zirconium salts, followed by calcination. This process typically involves dissolving manganese and zirconium salts in a suitable solvent, precipitating the mixed hydroxides by adding a base, and then calcining the precipitate at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese–zirconium (3/1) often involves the use of high-temperature solid-state reactions. This method includes mixing manganese and zirconium oxides or carbonates, followed by heating the mixture at elevated temperatures to induce the formation of the compound. The process parameters, such as temperature and duration, are carefully controlled to ensure the desired phase and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese–zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the coordination environment of zirconium.
Common Reagents and Conditions:
Oxidation: Manganese in the compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of manganese–zirconium (3/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese compounds, while reduction reactions can produce lower oxidation state manganese species .
Wissenschaftliche Forschungsanwendungen
Manganese–zirconium (3/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, manganese–zirconium (3/1) is studied for its potential use in imaging and diagnostic applications.
Medicine: The compound is being explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: In industrial applications, manganese–zirconium (3/1) is used in the production of advanced materials, such as ceramics and composites.
Wirkmechanismus
The mechanism of action of manganese–zirconium (3/1) involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its catalytic activity, which facilitates various chemical reactions. The manganese component acts as a redox-active center, while the zirconium provides structural stability and enhances the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Manganese–titanium (3/1): Similar to manganese–zirconium (3/1), this compound combines manganese with titanium.
Manganese–zirconium (1/1): This compound has an equal ratio of manganese and zirconium.
Zirconium–titanium (3/1): Combining zirconium with titanium, this compound is used in high-temperature applications and as a catalyst.
Uniqueness: Manganese–zirconium (3/1) is unique due to its specific ratio of manganese to zirconium, which results in distinct catalytic and mechanical properties. Its high stability, catalytic activity, and versatility in various applications set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
86353-18-6 |
|---|---|
Molekularformel |
Mn3Zr |
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
manganese;zirconium |
InChI |
InChI=1S/3Mn.Zr |
InChI-Schlüssel |
GPDOFFHTUDZSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)

![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)





![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)



